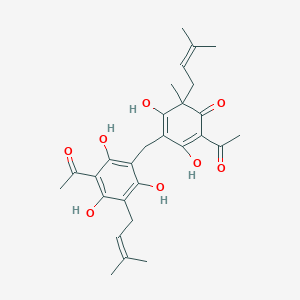

Drummondin F

説明

Drummondin F (C₂₈H₃₀O₈) is a filicinic acid derivative isolated from the aerial parts of Hypericum drummondii, a plant in the Clusiaceae family . It belongs to a group of structurally related compounds, including Drummondins D, E, and isodrummondin D, all characterized by a polycyclic framework with hydroxyl and prenyl substituents . Drummondin F exhibits potent antibacterial activity, with efficacy comparable to or exceeding that of streptomycin against Gram-positive and Gram-negative bacteria .

特性

CAS番号 |

122127-73-5 |

|---|---|

分子式 |

C28H34O8 |

分子量 |

498.6 g/mol |

IUPAC名 |

2-acetyl-4-[[3-acetyl-2,4,6-trihydroxy-5-(3-methylbut-2-enyl)phenyl]methyl]-3,5-dihydroxy-6-methyl-6-(3-methylbut-2-enyl)cyclohexa-2,4-dien-1-one |

InChI |

InChI=1S/C28H34O8/c1-13(2)8-9-17-22(31)18(24(33)20(15(5)29)23(17)32)12-19-25(34)21(16(6)30)27(36)28(7,26(19)35)11-10-14(3)4/h8,10,31-35H,9,11-12H2,1-7H3 |

InChIキー |

IDWYGCPWMNLBEA-UHFFFAOYSA-N |

SMILES |

CC(=CCC1=C(C(=C(C(=C1O)C(=O)C)O)CC2=C(C(C(=O)C(=C2O)C(=O)C)(C)CC=C(C)C)O)O)C |

正規SMILES |

CC(=CCC1=C(C(=C(C(=C1O)C(=O)C)O)CC2=C(C(C(=O)C(=C2O)C(=O)C)(C)CC=C(C)C)O)O)C |

同義語 |

drummondin F |

製品の起源 |

United States |

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Structural Analogues: Drummondin Series

Drummondins D, E, F, and isodrummondin D share a core filicinic acid skeleton but differ in substituent positions and stereochemistry. Key structural distinctions include:

Key Observations :

- Drummondin F and E differ primarily in hydroxyl group positioning, which may influence target specificity.

Functional Analogues: Streptomycin and Flinderole B

Streptomycin

- Similarity : Both Drummondin F and streptomycin exhibit broad-spectrum antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .

- Contrast: Mechanism: Streptomycin targets bacterial ribosomes, while Drummondin F’s mode of action remains uncharacterized . Toxicity: Streptomycin has known nephrotoxicity and ototoxicity, whereas Drummondin F’s toxicity profile is unreported .

Flinderole B

Pharmacological and Pharmacokinetic Profiles

Drug-Likeness and ADMET Properties

While Drummondin F’s specific ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) data are unavailable, its structural analog Drummondin E provides insights:

Inference for Drummondin F :

- Likely adheres to Lipinski’s Rule of Five (molecular weight ~478 Da, estimated LogP ~3.5) due to structural similarity to Drummondin E.

- Potential non-carcinogenicity and moderate bioavailability inferred but unconfirmed .

Q & A

Q. Q1. What analytical techniques are essential for confirming the structural identity of Drummondin F in novel plant extracts?

To confirm structural identity, combine chromatography (HPLC or GC) with spectroscopic methods:

- High-resolution mass spectrometry (HR-MS) for accurate molecular weight and fragmentation patterns.

- 2D-NMR (e.g., HSQC, HMBC) to resolve complex carbocyclic frameworks and stereochemistry .

- X-ray crystallography if crystallizable, though this is rare for labile natural products.

Best practice: Cross-validate results with isolated reference standards and computational modeling (e.g., DFT calculations for NMR chemical shift prediction).

Q. Q2. How should researchers design assays to evaluate Drummondin F’s inhibitory activity against viral polymerases?

- Use enzyme kinetics assays (e.g., fluorescence-based RdRp inhibition assays) with positive controls (Remdesivir or Ribavirin) to benchmark activity .

- Include dose-response curves (IC₅₀ determination) and assess selectivity via counter-screens against host polymerases.

- Pitfall to avoid: Failing to account for compound solubility/drug-like properties, which may skew in vitro results.

Q. Q. Q3. What are the critical considerations for isolating Drummondin F from Croton drummondii with high purity?

- Optimize extraction solvents (e.g., methanol:water gradients) to balance polarity and yield.

- Employ countercurrent chromatography (CCC) for large-scale isolation, minimizing degradation risks.

- Validate purity (>95%) via orthogonal methods: HPLC-DAD, LC-MS, and ¹H-NMR integration .

Advanced Research Questions

Q. Q4. How can molecular dynamics (MD) simulations resolve contradictions in Drummondin F’s binding stability to SARS-CoV-2 RdRp?

- Run 100-ns MD simulations (AMBER or GROMACS) to analyze RMSD, hydrogen bond retention (e.g., Asp 618 interactions in SARS-CoV-2 RdRp), and contact percentages .

- Compare results with experimental data (SPR or ITC) to validate computational models.

- Key metric: ≥90% contact retention over simulation timeframes indicates stable binding .

Q. Q5. What methodologies address discrepancies between in vitro potency and in vivo efficacy of Drummondin F?

- Conduct ADME-Tox profiling : Assess metabolic stability (microsomal assays), plasma protein binding, and bioavailability (rodent PK studies).

- Use proteomics to identify off-target effects that may reduce therapeutic windows.

- Case study: Flinderole B (analog) showed reduced efficacy in vivo due to rapid glucuronidation .

Q. Q6. How can researchers optimize synthetic pathways for Drummondin F analogs with improved pharmacokinetics?

- Apply retrosynthetic analysis to prioritize modular intermediates (e.g., triterpenoid cores).

- Use flow chemistry to enhance stereochemical control in carbocyclic ring formation.

- Validate analogs via QSAR models focusing on logP, polar surface area, and P-gp efflux ratios.

Data Management & Reproducibility

Q. Q7. What metadata standards ensure reproducibility in Drummondin F research?

- Follow FAIR principles : Include raw NMR/MS spectra, crystallization conditions, and assay protocols in repositories like Zenodo.

- Use structured templates for datasets (e.g., ISO 8601 dates, solvent purity levels, instrument calibration logs) .

Q. Q8. How should researchers handle contradictory data on Drummondin F’s cytotoxicity across cell lines?

- Perform meta-analysis with standardized controls (e.g., HEK293 vs. HepG2 cells under identical conditions).

- Report error sources : Batch variability in plant extracts, endotoxin contamination, or assay interference (e.g., fluorescence quenching).

Emerging Research Frontiers

Q. Q9. What advanced spectral techniques can elucidate Drummondin F’s interactions with lipid bilayers?

- Solid-state NMR or cryo-EM for membrane-bound conformation analysis.

- Surface plasmon resonance (SPR) to quantify binding kinetics with synthetic lipid vesicles.

Q. Q10. How can CRISPR-Cas9 models validate Drummondin F’s host-targeted antiviral mechanisms?

- Generate knockout cell lines (e.g., ACE2 or TMPRSS2 deletions) to isolate compound effects.

- Pair with single-cell RNA-seq to map transcriptional changes post-treatment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。